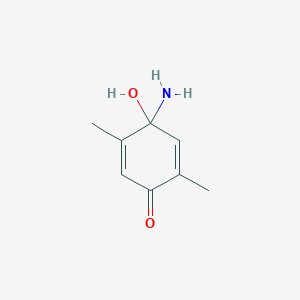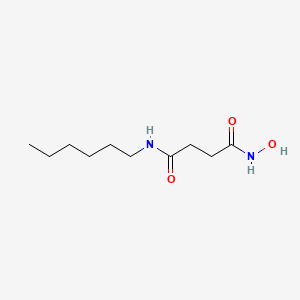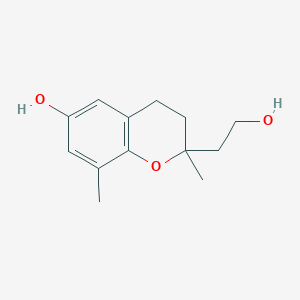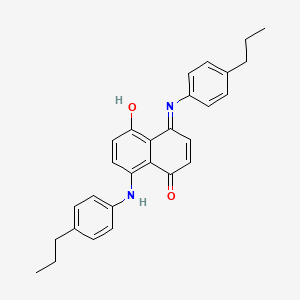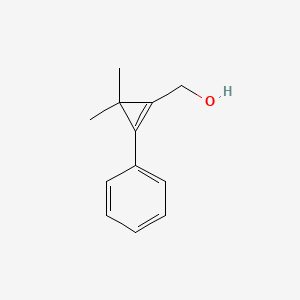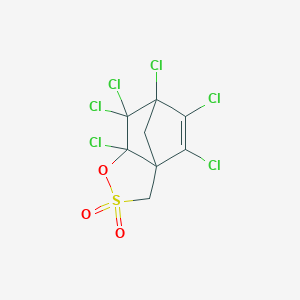
4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione is a complex organochlorine compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione typically involves multiple steps, including chlorination and cyclization reactions. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution reactions could produce various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure can provide insights into reaction mechanisms and molecular interactions.
Biology
In biological research, organochlorine compounds are often studied for their potential effects on living organisms. This compound could be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, compounds with similar structures have been explored for their potential therapeutic properties. This compound might be evaluated for its pharmacological activities, including antimicrobial or anticancer effects.
Industry
In industry, organochlorine compounds are used in various applications, such as pesticides, solvents, and materials. This compound could be explored for its potential use in these areas, depending on its chemical properties and safety profile.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular players.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other organochlorine compounds with related structures, such as:
- Hexachlorocyclohexane
- Dieldrin
- Endrin
Uniqueness
What sets 4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione apart from these similar compounds could be its specific chemical structure, reactivity, and potential applications. Comparative studies can highlight its unique properties and advantages over other compounds.
Properties
CAS No. |
91054-41-0 |
|---|---|
Molecular Formula |
C8H4Cl6O3S |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
5,6,6,7,8,9-hexachloro-4-oxa-3λ6-thiatricyclo[5.2.1.01,5]dec-8-ene 3,3-dioxide |
InChI |
InChI=1S/C8H4Cl6O3S/c9-3-4(10)6(11)1-5(3)2-18(15,16)17-8(5,14)7(6,12)13/h1-2H2 |
InChI Key |
GMWIEZMTZYUETA-UHFFFAOYSA-N |
Canonical SMILES |
C1C23CS(=O)(=O)OC2(C(C1(C(=C3Cl)Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)



![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
